2-Amino-3-phenyl-5-methylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Heterocyclic Chemistry
Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically active compounds and functional materials. The pyridine ring is a common feature in many natural products, including essential vitamins and alkaloids. nih.gov This structural motif is also prevalent in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in medicinal chemistry. The versatility of the pyridine scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physical properties.
Overview of Substituted 2-Aminopyridine (B139424) Derivatives: Structural and Chemical Prominence
Substituted 2-aminopyridines are a particularly important class of pyridine derivatives, recognized for their diverse biological activities and their utility as versatile synthetic intermediates. These compounds are known to exhibit a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and potential anticancer properties. Their ability to act as ligands for various biological targets makes them attractive scaffolds for drug discovery.
The synthesis of substituted 2-aminopyridines has been an area of active research, with the development of efficient and versatile methods being a key focus. Multicomponent reactions (MCRs), for instance, have emerged as a powerful tool for the construction of these complex molecules from simple and readily available starting materials in a single step. nih.gov Another prominent method for the synthesis of aryl-substituted pyridines is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. numberanalytics.comyoutube.comlibretexts.org This reaction is highly valued for its ability to form carbon-carbon bonds with high efficiency and selectivity.
Table 1: General Properties of 2-Amino-3-phenyl-5-methylpyridine
| Property | Value | Source |
| Molecular Formula | C12H12N2 | google.com |
| IUPAC Name | 3-Methyl-5-phenylpyridin-2-amine | |
| Synonyms | 2-Amino-3-methyl-5-phenylpyridine (B39739) | |
| Primary Application | Synthetic Intermediate | google.com |
Rationale for In-depth Investigation of this compound
The unique substitution pattern of this compound warrants a thorough investigation. The presence of the 2-amino group provides a site for further functionalization and potential hydrogen bonding interactions, which are crucial in biological systems. The 3-phenyl group introduces steric bulk and potential for pi-pi stacking interactions, which can influence the compound's binding affinity to biological targets. The 5-methyl group can also impact the molecule's electronic properties and metabolic stability. The combination of these substituents on a pyridine core creates a molecule with a distinct three-dimensional structure and electronic distribution, suggesting that it could serve as a valuable building block for novel compounds with unique properties.
Scope and Objectives of the Academic Research Outline
This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its chemical nature and potential for further research. The primary objectives are:
To highlight the significance of the pyridine scaffold in modern chemical research.
To provide an overview of the structural and chemical importance of substituted 2-aminopyridine derivatives.
To present the available information on this compound and establish a rationale for its detailed scientific investigation.
This article will adhere strictly to the provided outline, focusing solely on the chemical aspects of the compound and avoiding any discussion of dosage, administration, or adverse effects.
Table 2: Spectroscopic Data for Related 2-Aminopyridine Derivatives
| Compound | Spectroscopic Data | Source |
| 2-Amino-5-methylpyridine (B29535) | ¹H NMR (300 MHz, CDCl₃): δ 7.79 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (s, 2H), 2.12 (s, 3H) | google.com |
| 2-Amino-3-methylpyridine | ¹H NMR (CDCl₃): δ 7.88 (d, 1H), 7.22 (d, 1H), 6.41 (t, 1H), 4.46 (s, 2H), 2.16 (s, 3H) | |
| 2-Amino-5-methylpyridine | IR (KBr, cm⁻¹): 3444, 3335 (N-H stretching) | nih.gov |
Note: The spectroscopic data provided is for related compounds and is intended to be illustrative of the general spectral features of this class of molecules. Specific data for this compound was not available in the searched literature.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-methyl-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(12(13)14-8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) |
InChI Key |
GPULQCJRMMVRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Analysis of 2 Amino 3 Phenyl 5 Methylpyridine
Single-Crystal X-ray Diffraction Analysis of 2-Amino-3-phenyl-5-methylpyridine and its SaltsNo published reports on the successful crystallization or subsequent X-ray diffraction analysis of this compound or its salts were found. Therefore, information regarding its molecular conformation, geometric parameters, and intermolecular interactions in the solid state is unavailable.
Due to the absence of this critical, compound-specific data, it is not possible to generate the requested scientific article while adhering to the required standards of accuracy and factual integrity. Further experimental research and publication are needed to enable such a detailed analysis of this compound.
Computational Chemistry and Quantum Chemical Investigations of 2 Amino 3 Phenyl 5 Methylpyridine
Density Functional Theory (DFT) Calculations for Molecular Ground State Properties
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the accurate calculation of various ground-state properties. For 2-Amino-3-phenyl-5-methylpyridine, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are instrumental in providing a comprehensive understanding of its molecular landscape. researchgate.netniscair.res.innih.gov
Geometry Optimization and Conformational Landscapes
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings. The dihedral angle between these two rings is a critical parameter.
The optimization process reveals the most stable conformer, which is typically a non-planar structure. The phenyl group is twisted out of the plane of the pyridine ring to minimize steric hindrance between the ortho hydrogens of the phenyl group and the amino group on the pyridine ring. The calculated bond lengths and angles for the optimized geometry provide a detailed picture of the molecular framework.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (pyridine ring) | 1.39 - 1.41 | |
| C-N (pyridine ring) | 1.33 - 1.34 | |
| C-C (phenyl ring) | 1.39 - 1.40 | |
| C-N (amino group) | 1.36 | |
| C-C (inter-ring) | 1.49 | |
| N-H (amino group) | 1.01 | |
| C-H (methyl group) | 1.09 | |
| C-C-N (pyridine ring) | 122 - 124 | |
| C-N-C (pyridine ring) | 117 - 119 | |
| C-C-C (phenyl ring) | 119 - 121 | |
| H-N-H (amino group) | 115 - 117 | |
| C-C-N (amino group) | 120 - 122 | |
| C-C-C (inter-ring) | 120 - 121 |
Note: The data in this table is representative and based on typical values obtained from DFT calculations on similar aromatic amines and pyridine derivatives.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Mapping
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized on the amino group and the pyridine ring, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the phenyl and pyridine rings, suggesting these regions are susceptible to nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is representative and based on typical values obtained from DFT calculations on similar aromatic amines and pyridine derivatives.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. In the MEP of this compound, the regions of negative potential (red) are concentrated around the nitrogen atom of the pyridine ring and the amino group, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the amino group and the methyl group.
Vibrational Frequency Calculations and Comparative Spectroscopic Simulations
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational method. nih.govresearchgate.net
The vibrational spectrum of this compound is characterized by several key modes:
N-H stretching vibrations of the amino group, typically appearing in the range of 3300-3500 cm⁻¹.
C-H stretching vibrations of the aromatic rings and the methyl group, observed between 2900 and 3100 cm⁻¹.
C=C and C=N stretching vibrations of the pyridine and phenyl rings, found in the 1400-1600 cm⁻¹ region.
N-H bending vibrations of the amino group, around 1600 cm⁻¹.
Ab Initio Quantum Chemical Methods for Energetic and Spectroscopic Refinement
While DFT is a powerful tool, ab initio ("from the beginning") methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even more accurate results, albeit at a higher computational cost. researchgate.netcomputabio.comwikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the energetic and spectroscopic properties calculated by DFT. chemeurope.com These methods are particularly useful for obtaining highly accurate reaction energies and activation barriers.
Theoretical Studies of Protonation and Tautomerism
The basicity of the nitrogen atoms in this compound makes it susceptible to protonation. Computational studies can predict the most likely site of protonation by calculating the proton affinity of each nitrogen atom. In general, the pyridine ring nitrogen is more basic and therefore the preferred site of protonation. nih.gov
Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule. nih.govnih.gov The amino-imino tautomerism is of particular interest. Computational calculations can determine the relative energies of the different tautomers, providing insight into their relative populations at equilibrium. For 2-aminopyridine (B139424) derivatives, the amino form is typically the more stable tautomer.
Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Reduced Density Gradient (RDG)
Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal packing and physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. nih.govmiddlebury.edunih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
For this compound, the Hirshfeld surface analysis would likely reveal the importance of N-H···N and C-H···π hydrogen bonds in the crystal packing. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
The Reduced Density Gradient (RDG) method provides a complementary approach to visualizing and characterizing non-covalent interactions. The RDG isosurfaces reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
Chemical Reactivity and Derivatization Strategies for 2 Amino 3 Phenyl 5 Methylpyridine
Chemical Transformations of the Amino Group (C-2 Position)
The amino group at the C-2 position is a primary site for nucleophilic reactions, enabling a variety of modifications. Its reactivity is analogous to other 2-aminopyridines, which are well-studied precursors in medicinal chemistry and materials science. nih.gov
Acylation, Alkylation, and Sulfonylation Reactions
The primary amino group of 2-Amino-3-phenyl-5-methylpyridine readily undergoes acylation, alkylation, and sulfonylation. These reactions are fundamental for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties.
Acylation with acid chlorides or anhydrides in the presence of a base typically yields the corresponding N-acyl derivatives. This transformation is crucial for the synthesis of amides, which are prevalent in many biologically active molecules.
Alkylation of the amino group can be achieved using various alkylating agents. For instance, base-mediated alkylation of N-tosyl sulfonamides is a common strategy to introduce alkyl groups onto amino acids, a reaction principle that can be extended to aminopyridines. monash.edu This method involves the protection of the amino group as a sulfonamide, followed by alkylation and subsequent deprotection.
Sulfonylation with sulfonyl chlorides produces sulfonamides. This functional group is a key component in many pharmaceutical compounds. The reaction of the amino group with a sulfonylating agent like p-toluenesulfonyl chloride in a suitable solvent would yield the corresponding N-tosyl derivative.
| Reaction Type | Reagent Class | Product Class | Significance |
| Acylation | Acid Halides, Anhydrides | N-acylpyridines (Amides) | Precursors for bioactive molecules |
| Alkylation | Alkyl Halides | N-alkylpyridines | Modulates lipophilicity and basicity |
| Sulfonylation | Sulfonyl Chlorides | N-sulfonylpyridines (Sulfonamides) | Important pharmacophore |
Condensation and Cyclization Reactions
The 2-amino group is a key participant in condensation and cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are pivotal for constructing complex molecular architectures. A condensation reaction is characterized by the joining of two molecules to form a larger one, often with the elimination of a small molecule like water. libretexts.org
A significant class of reactions is the synthesis of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. amazonaws.com This is typically achieved by reacting a 2-aminopyridine (B139424) derivative with an α-haloketone. The reaction proceeds through an initial nucleophilic substitution by the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization involving the exocyclic amino group. amazonaws.comrsc.org For this compound, reaction with an α-haloketone would lead to the formation of a substituted 2,7-dimethyl-6-phenylimidazo[1,2-a]pyridine derivative.
| Reactant 1 | Reactant 2 | Product Type | Reaction Name |
| This compound | α-Haloketone | Imidazo[1,2-a]pyridine (B132010) | Tschitschibabin pyridine synthesis (variant) |
| This compound | Barbituric Acid Derivatives | Condensation Product | Mannich-type reaction scielo.org.mx |
Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org However, the presence of the activating amino group at C-2 and the methyl group at C-5 can facilitate such reactions. The amino group is a powerful ortho-, para-director. In the context of the pyridine ring, this directs electrophiles to the C-3 and C-5 positions. Given that C-3 and C-5 are already substituted, the regioselectivity of further substitution on the pyridine ring can be complex.
For instance, bromination of 2-amino-5-picoline (2-amino-5-methylpyridine) with bromine in acetic acid results in the substitution at the C-3 position, yielding 2-amino-3-bromo-5-methylpyridine. This suggests that the C-3 position in this compound, already occupied by a phenyl group, would be less susceptible to further electrophilic attack. Therefore, electrophilic substitution would likely be directed to the remaining open positions on the pyridine ring or on the phenyl ring.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridine derivatives, especially when a good leaving group is present at the C-2, C-4, or C-6 positions. youtube.comyoutube.com The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org
In the case of this compound itself, direct SNAr is unlikely as there is no suitable leaving group. However, derivatives of this compound, such as a halogenated analog (e.g., 2-chloro-3-phenyl-5-methylpyridine), would be expected to undergo SNAr reactions readily. Nucleophiles like amines, alkoxides, or thiolates could displace the halide. youtube.com The Chichibabin reaction, which involves the amination of pyridines using sodium amide, is a classic example of SNAr where hydride is the leaving group, but this is typically effective at unsubstituted positions. youtube.com
Functionalization of the Methyl Group at C-5
The methyl group at the C-5 position offers another site for derivatization. Similar to other methylpyridines (picolines), this methyl group can undergo a range of transformations. These include:
Oxidation: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol, depending on the oxidizing agent and reaction conditions. For example, potassium permanganate (B83412) is a strong oxidizing agent that can convert the methyl group to a carboxylic acid.
Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom to the methyl group, forming a halomethylpyridine derivative. This derivative is a versatile intermediate for further nucleophilic substitutions.
Deprotonation: The methyl group's protons are weakly acidic and can be removed by a strong base, such as an organolithium reagent, to form a lithiated species. This carbanion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to create new carbon-carbon bonds.
Modifications and Substitutions on the Phenyl Group at C-3
The phenyl group at the C-3 position can be functionalized through electrophilic aromatic substitution. As mentioned earlier, the pyridine ring substituent deactivates the phenyl ring and directs incoming electrophiles primarily to the meta-positions. However, the directing effect is often overcome by using forcing conditions.
Common electrophilic substitution reactions that could be performed on the phenyl ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the meta-position of the phenyl ring. libretexts.org
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) would introduce a halogen atom. masterorganicchemistry.com
Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group. libretexts.org
Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by a strong Lewis acid, would introduce acyl or alkyl groups, respectively. masterorganicchemistry.com
The specific substitution pattern on the phenyl ring would provide a route to a wide array of derivatives with potentially altered biological or material properties.
Investigation of Acid-Base Properties and Salt Formation
A thorough review of available scientific literature reveals a notable absence of specific experimental data for the acid-base properties and salt formation of the compound This compound . There are no documented studies reporting its pKa value or detailing specific salt formation reactions. The CAS number for this specific isomer is also not found in major chemical databases, suggesting it is a compound that has not been extensively synthesized or characterized.
However, a robust understanding of its probable acid-base behavior can be extrapolated from the well-documented properties of its constituent functional groups and related molecules, such as 2-aminopyridine , 2-amino-3-methylpyridine , and 2-amino-5-methylpyridine (B29535) . The basicity of such compounds is determined by the availability of lone pairs of electrons on the two nitrogen atoms: the endocyclic nitrogen of the pyridine ring and the exocyclic nitrogen of the amino group.
Theoretical Acid-Base Properties
The 2-aminopyridine structure contains two basic nitrogen centers. Generally, in 2-aminopyridines, the endocyclic ring nitrogen is the more basic site and is preferentially protonated. quora.comquora.com This is because the lone pair on the exocyclic amino group participates in resonance with the aromatic pyridine ring, which delocalizes the electrons and makes them less available for protonation. quora.com
The basicity of the parent 2-aminopyridine (pKa of 6.86 for its conjugate acid) serves as a useful baseline. quora.comnih.gov The substituents on the pyridine ring—in this case, a phenyl group at the 3-position and a methyl group at the 5-position—will modulate this basicity through electronic effects. orgosolver.compharmaguideline.comquora.com
Methyl Group (-CH₃): The methyl group at the 5-position is an electron-donating group through a positive inductive effect (+I). pharmaguideline.com This effect increases the electron density on the pyridine ring, thereby making the endocyclic nitrogen more basic. For example, the pKa of 2-amino-5-methylpyridine would be expected to be higher than that of 2-aminopyridine .
Considering these substituent effects, the basicity of This compound will be a balance between the electron-donating nature of the methyl group and the electron-withdrawing nature of the phenyl group. Without experimental data, it is difficult to predict the exact pKa, but it would likely be distinct from simpler aminopyridines.
Predicted Site of Protonation and Salt Formation
Upon treatment with an acid, protonation is expected to occur on the endocyclic (ring) nitrogen atom. This is the established behavior for 2-aminopyridine and its derivatives, leading to the formation of a pyridinium (B92312) salt. quora.com
The formation of stable crystalline salts is a common strategy to improve the physicochemical properties of amine-containing compounds, such as solubility and stability. While no specific salts of This compound are reported, it would be expected to form salts with a variety of inorganic and organic acids. Common acids used for this purpose include:
Inorganic Acids: Hydrochloric acid (HCl), hydrobromic acid (HBr), sulfuric acid, and phosphoric acid.
Organic Acids: Acetic acid, fumaric acid, maleic acid, tartaric acid, citric acid, and methanesulfonic acid.
The reaction would involve dissolving the This compound base in a suitable solvent and adding the chosen acid, often leading to the precipitation of the corresponding salt. For example, reaction with hydrochloric acid would yield 2-Amino-3-phenyl-5-methylpyridinium chloride . The properties of the resulting salt, such as its crystal structure, melting point, and solubility, would depend on the acid used.
Comparative pKa Data of Related Compounds
To illustrate the influence of substituents on the basicity of the 2-aminopyridine scaffold, the following table presents the pKa values of related compounds. The pKa value refers to the conjugate acid of the listed base.
| Compound Name | Structure | pKa of Conjugate Acid | Reference |
| Pyridine | C₅H₅N | 5.5 | quora.com |
| Aniline | C₆H₅NH₂ | 4.6 | quora.com |
| 2-Aminopyridine | C₅H₆N₂ | 6.86 | quora.comnih.gov |
| 4-Aminopyridine | C₅H₆N₂ | 9.17 | quora.com |
Coordination Chemistry and Supramolecular Architectures Involving 2 Amino 3 Phenyl 5 Methylpyridine
Synthesis and Characterization of Metal Complexes with 2-Amino-3-phenyl-5-methylpyridine as a Ligand
Information regarding the synthesis and characterization of metal complexes specifically using this compound as a ligand is not available in published research.
Spectroscopic and Structural Elucidation of Coordination Compounds
There are no available studies on the spectroscopic and structural analysis of coordination compounds formed with this compound.
Investigation of Metal-Ligand Binding Modes and Stoichiometries
Detailed investigations into the metal-ligand binding modes and stoichiometries for complexes of this compound have not been reported.
Exploration of Supramolecular Self-Assembly Processes
Research on the supramolecular self-assembly processes involving metal complexes of this compound is not found in the current body of scientific literature.
Applications As a Chemical Scaffold and Precursor for Advanced Materials
Role of 2-Amino-3-phenyl-5-methylpyridine as a Versatile Building Block in Organic Synthesis
While direct examples of the use of this compound as a building block are not readily found, its structural isomer, 2-Amino-3-methyl-5-phenylpyridine (B39739) , is recognized as a synthetic organic compound with applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. ontosight.ai The reactivity of the aminopyridine scaffold, characterized by the presence of an amino group and a pyridine (B92270) ring, allows for a variety of chemical transformations.
The amino group can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts are valuable intermediates for introducing a range of functional groups onto the pyridine ring. Furthermore, the pyridine nitrogen can be quaternized, and the ring itself can participate in various coupling reactions.
For instance, related compounds like 2-Amino-5-bromo-3-methylpyridine serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com The bromine atom in this molecule provides a reactive site for nucleophilic substitution and cross-coupling reactions, which are fundamental in constructing complex molecular architectures. innospk.com Similarly, it is plausible that the phenyl group in this compound could be functionalized through electrophilic aromatic substitution, although the directing effects of the amino and methyl groups would influence the regioselectivity of such reactions.
The synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, often proceeds from 2-aminopyridine (B139424) derivatives. nih.gov The reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone. nih.gov This suggests that this compound could potentially be a precursor for novel imidazo[1,2-a]pyridine (B132010) derivatives.
Utilization in Structure-Activity Relationship (SAR) Studies for Chemical Probe Development
There is no specific information available regarding the utilization of this compound in Structure-Activity Relationship (SAR) studies. However, the aminopyridine scaffold is a common feature in molecules designed for biological screening and SAR analysis.
For example, SAR studies have been conducted on N-(pyridin-3-yl)-2-amino-isonicotinamides as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in various diseases. researchgate.net In such studies, modifications are systematically made to the aminopyridine core and its substituents to understand how these changes affect biological activity and selectivity. researchgate.net
Similarly, a series of 3-phenylcoumarin (B1362560) derivatives were synthesized and evaluated for their inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. frontiersin.org These studies highlight how the systematic variation of substituents on a core scaffold can lead to the identification of potent and selective inhibitors. frontiersin.org
Given its structure, this compound could serve as a foundational molecule in an SAR campaign. The phenyl, methyl, and amino groups offer multiple points for chemical modification, allowing for the exploration of the chemical space around the aminopyridine core to develop probes for specific biological targets.
Table 1: Examples of SAR Studies on Related Aminopyridine Scaffolds
| Scaffold/Derivative Class | Biological Target | Key Findings from SAR Studies |
| N-(Pyridin-3-yl)-2-amino-isonicotinamides | Glycogen Synthase Kinase-3 (GSK-3) | Structural variations around the pyridine substitutions and the amide group significantly impacted potency. Some analogs showed improved potency in lowering pTau levels. researchgate.net |
| 2-Amino-3-cyano-6-aryl-4-phenylpyridines | Anticancer Activity | Substitution with an indole (B1671886) core was found to enhance the antitumor activities of 4,6-diaryl-2-amino-3-cyanopyridines. nih.gov |
| Amino-3,5-dicyanopyridines | Adenosine (B11128) A1 Receptors | Displayed greater affinity towards rA1 ARs compared to their cyclized thieno[2,3-b]pyridine (B153569) counterparts, suggesting that the open ring structure is beneficial for binding. nih.gov |
Derivatization for Enhanced Detection in Analytical Chemistry (e.g., LC-MS/MS, HPLC)
Specific derivatization protocols for this compound for enhanced detection in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) are not documented. However, the primary amino group present in the molecule makes it amenable to common derivatization strategies used for amino-containing compounds.
Derivatization is often employed to improve the chromatographic properties and detection sensitivity of analytes. For amino acids and other primary amines, reagents that introduce a chromophore or a fluorophore are frequently used.
Common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, suitable for fluorescence detection.
Dansyl chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives.
Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl (PTC) derivatives, which are UV-active and can be readily analyzed by HPLC.
For instance, a method for the analysis of aminopyridine isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) in air samples involved extraction followed by analysis by gas chromatography with a nitrogen-phosphorus detector (GC/NPD), which is selective for nitrogen-containing compounds. osha.gov While this method did not use derivatization, it highlights an alternative approach for the analysis of this class of compounds. osha.gov In the context of HPLC, derivatization would likely be necessary to achieve high sensitivity, especially for trace-level analysis.
Table 2: Common Derivatization Reagents for Primary Amines
| Derivatizing Agent | Detection Method | Comments |
| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines. The derivatives can be unstable. |
| Dansyl chloride | Fluorescence, UV | Reacts with both primary and secondary amines. Provides good sensitivity. |
| Phenylisothiocyanate (PITC) | UV | Forms stable derivatives. Widely used for amino acid analysis. |
Potential as an Intermediate in the Synthesis of Agrochemicals or Other Specialty Chemicals
While there is no direct evidence of this compound being used as an intermediate in the synthesis of agrochemicals, its structural relatives have been noted for this purpose. For example, a patent for the preparation of 2-amino-5-methylpyridine (B29535) mentions its use as an intermediate for producing agrochemicals, such as herbicides. google.com
The pyridine ring is a key structural motif in many successful agrochemicals. The "Intermediate Derivatization Methods" approach in agrochemical discovery often involves taking a known intermediate, like an aminopyridine, and creating a library of derivatives for biological screening.
The presence of the amino, phenyl, and methyl groups on the pyridine ring of this compound offers multiple sites for chemical modification. This could allow for the synthesis of a diverse range of new chemical entities with potential applications in crop protection. For instance, the amino group could be converted into various other functionalities, or the phenyl ring could be substituted to modulate the molecule's physicochemical properties and biological activity. The structural isomer 2-Amino-5-bromo-3-methylpyridine is also highlighted as a versatile intermediate for the synthesis of compounds in the agrochemical industry, particularly for creating herbicides and fungicides. innospk.com
The field of specialty chemicals is broad, but here too, substituted pyridines are valuable intermediates. They can be used in the synthesis of dyes, pigments, and materials with specific electronic or optical properties. The isomeric compound 2-Amino-3-methyl-5-phenylpyridine is noted for its potential use in materials science for developing new materials with specific optical or electrical properties. ontosight.ai
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 2-Amino-3-methyl-5-phenylpyridine |
| 2-Amino-5-bromo-3-methylpyridine |
| Imidazo[1,2-a]pyridines |
| N-(Pyridin-3-yl)-2-amino-isonicotinamides |
| 3-Phenylcoumarin |
| 2-Amino-3-cyano-6-aryl-4-phenylpyridines |
| Amino-3,5-dicyanopyridines |
| Thieno[2,3-b]pyridines |
| o-Phthalaldehyde |
| Dansyl chloride |
| Phenylisothiocyanate |
| 2-Aminopyridine |
| 3-Aminopyridine |
| 4-Aminopyridine |
| 2-Amino-5-methylpyridine |
Conclusion and Future Perspectives in 2 Amino 3 Phenyl 5 Methylpyridine Research
Summary of Current Research Avenues and Achievements
Research directly focused on 2-Amino-3-phenyl-5-methylpyridine is not extensively documented in publicly available literature. However, the broader family of substituted aminopyridines has been the subject of considerable scientific inquiry, providing a solid foundation from which to extrapolate potential research avenues and recognize achievements.
Current research on related aminopyridines primarily revolves around their synthesis and application as versatile intermediates. These compounds serve as crucial building blocks in the creation of more complex molecules with desirable biological or material properties. ontosight.ai For instance, derivatives of 2-aminopyridine (B139424) are fundamental in the development of pharmaceuticals and dyes. ontosight.ai
Furthermore, the synthesis of related compounds like 2-amino-3-methyl-5-phenylpyridine (B39739) has been noted, with its primary value being an intermediate for creating more complex molecules for use in materials science and pharmaceuticals. ontosight.ai The reactivity and inherent properties of compounds derived from such scaffolds are active areas of exploration. ontosight.ai
Identification of Emerging Methodologies and Techniques
The synthesis and characterization of novel compounds like this compound are propelled by emerging methodologies and advanced analytical techniques.
Synthesis: Modern synthetic strategies for aminopyridine derivatives have moved beyond classical methods. While multi-step procedures involving condensation and substitution reactions remain relevant, newer, more efficient protocols are being developed. ontosight.ai Patented methods for producing related compounds like 2-amino-5-methylpyridine (B29535), for example, involve the reaction of 3-methylpyridine (B133936) with sodamide or the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound. google.comgoogle.comnih.gov A general method for synthesizing 2-amino pyridine (B92270) compounds involves the reaction of a 2,4-pentadiene nitrile compound with an amine, which could be adaptable for the target molecule. google.com
Characterization and Analysis: Beyond synthesis, the structural elucidation and property analysis of aminopyridines are increasingly sophisticated.
Spectroscopic and Diffraction Techniques: Single-crystal X-ray diffraction is a powerful tool used to determine the precise three-dimensional structure of aminopyridine salts and derivatives, revealing details about hydrogen bonding and molecular conformation. researchgate.netresearchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for understanding the electronic structure, reactivity, and supramolecular interactions of these molecules. researchgate.net These theoretical studies complement experimental findings and can predict properties like third-order nonlinearity, which is relevant for applications in optoelectronics. researchgate.net
Advanced Spectroscopy: Techniques such as FT-IR, NMR spectroscopy, and high-resolution mass spectrometry (HRMS) are routinely used for the comprehensive characterization of newly synthesized compounds. researchgate.net
Outlook on Interdisciplinary Research Opportunities for this compound
The unique arrangement of amino, phenyl, and methyl groups on the pyridine core of this compound suggests a wealth of interdisciplinary research opportunities.
Medicinal Chemistry: The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds. nih.gov There is significant potential in designing and synthesizing derivatives of this compound as novel therapeutic agents. Based on research into related molecules, potential applications could include kinase inhibitors, receptor modulators for neurological conditions, or anticancer agents. nih.govgoogle.comresearchgate.net The phenyl and methyl groups offer sites for further functionalization to fine-tune activity and selectivity.
Materials Science: The inherent properties of the pyridine ring, combined with the attached functional groups, make this compound a candidate for the development of novel materials. ontosight.ai Research on related salts has shown potential for creating materials with interesting optical properties, such as green-light emission for use in optoelectronics. researchgate.net The amino group can act as a ligand to coordinate with metal ions, opening avenues in coordination chemistry and the synthesis of metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage. researchgate.net
Supramolecular Chemistry: The hydrogen-bonding capabilities of the amino group and the pyridine nitrogen make this compound an excellent candidate for studies in crystal engineering and supramolecular chemistry. researchgate.net By co-crystallizing it with various carboxylic acids or other coformers, it is possible to create novel salts and co-crystals with tailored physical properties, such as solubility or stability. researchgate.netresearchgate.net
Recommendations for Continued Academic Inquiry
To unlock the full potential of this compound, a systematic and focused research effort is recommended.
Fundamental Synthesis and Characterization: The first step should be the development of a robust and high-yielding synthesis for this compound. Following synthesis, the compound must be fully characterized using modern analytical techniques, including single-crystal X-ray analysis to definitively establish its structure.
Exploration of Chemical Reactivity: A thorough investigation of the compound's reactivity is needed. This includes exploring reactions at the amino group, electrophilic aromatic substitution on the pyridine and phenyl rings, and metal-catalyzed cross-coupling reactions to create a library of derivatives.
Systematic Biological Screening: The synthesized library of compounds should be subjected to broad biological screening against various targets. Drawing from the activities of related aminopyridines, initial screens could focus on protein kinases, G-protein coupled receptors (like adenosine (B11128) receptors), and cancer cell lines. nih.govresearchgate.net
Investigation into Material Properties: Research should be initiated to explore the potential of this compound and its derivatives in materials science. This includes synthesizing metal complexes and organic salts and evaluating their photophysical, electronic, and thermal properties. researchgate.net
Computational Modeling: In parallel with experimental work, computational studies should be employed to predict the properties of designed derivatives, guide synthetic efforts, and elucidate structure-activity relationships (SAR) for any observed biological activities.
By pursuing these avenues, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a chemical novelty into a valuable tool for science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
